molecular formula C32H48ClN5O3 B12721902 Butanoic acid, 4-((4-(7-chloro-6-(1,1-dimethylethyl)-3H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)phenyl)amino)-4-oxo-, tetradecyl ester CAS No. 152827-98-0

Butanoic acid, 4-((4-(7-chloro-6-(1,1-dimethylethyl)-3H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)phenyl)amino)-4-oxo-, tetradecyl ester

Cat. No.: B12721902
CAS No.: 152827-98-0
M. Wt: 586.2 g/mol
InChI Key: NBKRRHDJXJWXGO-UHFFFAOYSA-N
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Description

Butanoic acid, 4-((4-(7-chloro-6-(1,1-dimethylethyl)-3H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)phenyl)amino)-4-oxo-, tetradecyl ester is a complex organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a unique structure with a pyrazolo-triazole moiety, which is often associated with various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4-((4-(7-chloro-6-(1,1-dimethylethyl)-3H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)phenyl)amino)-4-oxo-, tetradecyl ester typically involves multiple steps:

    Formation of the pyrazolo-triazole core: This can be achieved through cyclization reactions involving hydrazines and nitriles under acidic or basic conditions.

    Attachment of the phenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Introduction of the butanoic acid moiety: This can be done through esterification reactions using butanoic acid and appropriate alcohols under acidic conditions.

    Final esterification: The tetradecyl ester is formed by reacting the intermediate with tetradecanol under acidic conditions.

Industrial Production Methods

Industrial production of such complex esters often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butanoic acid moiety, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the pyrazolo-triazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: The chloro group in the pyrazolo-triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Reduced pyrazolo-triazole derivatives.

    Substitution: Various substituted pyrazolo-triazole derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, the compound’s structure suggests potential interactions with enzymes and receptors, making it a candidate for drug discovery and development.

Medicine

The pyrazolo-triazole moiety is known for its pharmacological activities, including anti-inflammatory and anticancer properties. This compound may be explored for similar therapeutic applications.

Industry

The ester functionality makes it useful in the flavor and fragrance industry, where it can be used to impart specific scents and flavors.

Mechanism of Action

The compound’s mechanism of action is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrazolo-triazole ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid esters: Known for their use in flavors and fragrances.

    Pyrazolo-triazole derivatives: Studied for their biological activities, including anti-inflammatory and anticancer properties.

Uniqueness

The combination of the butanoic acid ester with the pyrazolo-triazole moiety makes this compound unique, offering a blend of properties from both functional groups. This uniqueness can be leveraged in various scientific and industrial applications.

Properties

CAS No.

152827-98-0

Molecular Formula

C32H48ClN5O3

Molecular Weight

586.2 g/mol

IUPAC Name

tetradecyl 4-[4-(6-tert-butyl-7-chloro-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)anilino]-4-oxobutanoate

InChI

InChI=1S/C32H48ClN5O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-23-41-27(40)22-21-26(39)34-25-19-17-24(18-20-25)30-35-31-28(33)29(32(2,3)4)36-38(31)37-30/h17-20,36H,5-16,21-23H2,1-4H3,(H,34,39)

InChI Key

NBKRRHDJXJWXGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCC(=O)NC1=CC=C(C=C1)C2=NN3C(=N2)C(=C(N3)C(C)(C)C)Cl

physical_description

Dry Powder

Origin of Product

United States

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